3-Amino-4-(ethylamino)benzamide

Description

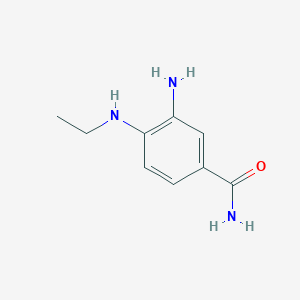

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(ethylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-2-12-8-4-3-6(9(11)13)5-7(8)10/h3-5,12H,2,10H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWJJTQLCSNCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-Amino-4-(ethylamino)benzamide

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic pathways. The primary disconnection involves the amide bond, leading back to a carboxylic acid or its derivative and an amine. This suggests that the final step could be an amidation reaction.

Another key disconnection is at the C-N bond of the ethylamino group. This points to an N-alkylation of a primary amine precursor. Furthermore, the amino group at position 3 can be traced back to a nitro group, which is a common precursor for aromatic amines via reduction. This leads to a substituted nitrobenzoic acid derivative as a key intermediate.

Therefore, a plausible retrosynthetic strategy starts with a commercially available substituted benzoic acid, which can be nitrated, followed by functional group manipulations to introduce the ethylamino and amide moieties.

Classical and Modern Synthetic Routes for this compound

The synthesis of this compound can be achieved through various classical and modern synthetic routes, each with its own set of advantages and challenges. These routes typically involve the sequential introduction of the required functional groups onto a benzene (B151609) ring.

Precursor Synthesis and Intermediate Derivatization

The synthesis often commences with a readily available starting material like 4-chlorobenzoic acid. A key intermediate, 4-chloro-3-nitrobenzoic acid, can be synthesized via nitration of 4-chlorobenzoic acid. This intermediate serves as a versatile scaffold for subsequent transformations.

Another approach involves starting with 4-aminobenzoic acid and performing a side chain oxidation of a corresponding toluene (B28343) derivative. youtube.com The amino group can then be protected before proceeding with further functionalization.

Amidation Reactions and Amine Functionalization

The formation of the benzamide (B126) moiety is a crucial step. This can be achieved through several methods:

From Acid Chlorides: The carboxylic acid precursor can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride can then be reacted with ammonia (B1221849) or an appropriate amine to form the amide. libretexts.orgyoutube.com

Direct Amidation: Modern methods allow for the direct coupling of a carboxylic acid with an amine using coupling agents. libretexts.org Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation under mild conditions. nih.gov

From Urea: In some cases, amides can be prepared from the reaction of a carboxylic acid with urea, often catalyzed by boric acid. youtube.com

Reductive Processes for Nitro Group Conversion

The conversion of the nitro group at the 3-position to an amino group is a standard reduction reaction. Several methods are available for this transformation:

Catalytic Hydrogenation: This is a clean and efficient method using a metal catalyst such as palladium, platinum, or nickel in the presence of hydrogen gas.

Metal-Acid Systems: A common laboratory method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid like hydrochloric acid (HCl). youtube.com

Hydrazine (B178648) Hydrate (B1144303): In some syntheses, hydrazine hydrate in the presence of a catalyst like Raney nickel or iron oxide can be used for the reduction of nitro groups. google.com

Alkylation Strategies for N-Substitution

The introduction of the ethyl group onto the amino group at the 4-position is typically achieved through N-alkylation. This can be accomplished by reacting the corresponding primary amine with an ethylating agent, such as ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base to neutralize the acid formed during the reaction. dovepress.com Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another viable strategy for N-alkylation. researchgate.net

A patent describes a method where 4-chloro-3-nitrobenzoic acid is first reacted with methylamine (B109427) to form 4-methylamino-3-nitrobenzoic acid. google.com A similar approach could be envisioned with ethylamine.

Optimization of Reaction Conditions (e.g., Temperature, Solvents, Catalysts)

The efficiency and yield of the synthetic steps are highly dependent on the reaction conditions. Optimization of these parameters is crucial for a successful synthesis.

| Reaction Step | Parameter | Optimized Conditions |

| Amidation | Catalyst | Boron-based reagents like B(OCH₂CF₃)₃ can be effective. nih.gov |

| Solvent | Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used. dovepress.comgoogle.com | |

| Temperature | Reactions are often carried out at room temperature or with gentle heating. dovepress.comgoogle.com | |

| Nitro Reduction | Reagent | Tin and HCl is a classic combination. youtube.com Hydrazine hydrate with a catalyst is another option. google.com |

| Solvent | Alcohols like methanol (B129727) or ethanol (B145695) are often used. google.com | |

| Temperature | Reductions are typically performed at room temperature or with moderate heating. google.com | |

| N-Alkylation | Base | Potassium carbonate or triethylamine (B128534) are frequently used to scavenge the acid produced. dovepress.com |

| Solvent | Dimethylformamide (DMF) is a common solvent for alkylation reactions. dovepress.com | |

| Temperature | Room temperature is often sufficient for these reactions. dovepress.com |

The use of microwave-assisted synthesis has been shown to accelerate some reactions, such as the formation of triazole rings, and can lead to higher yields in shorter reaction times. mdpi.com The choice of solvent can also significantly impact the reaction outcome, with greener solvents like water being preferred when possible. nih.gov

Directed Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key area of research, allowing for the fine-tuning of its chemical properties. The strategic modification of this molecule can be categorized into three main areas: alterations to the benzene ring, changes to the substituents on the amide nitrogen, and the incorporation of heterocyclic structures.

Structural Modifications of the Benzene Ring

Modifications to the benzene ring of this compound can significantly alter its electronic and steric properties. These changes are typically achieved through electrophilic aromatic substitution or by using a pre-substituted starting material. The amino groups on the ring are strong activating groups and direct incoming electrophiles to the ortho and para positions. Given the existing substitution pattern, positions 2, 5, and 6 are potential sites for further functionalization.

One common strategy involves the introduction of a sulfonyl group, as seen in the synthesis of related compounds like 3-Amino-4-(methylamino)benzene-1-sulfonamide. bldpharm.com This functional group can influence the acidity and solubility of the molecule. Another approach is the introduction of hydroxyl groups, which can serve as handles for further derivatization. nih.gov The synthesis of 3,4-dihydroxy-6-(N-ethylamino) benzamide illustrates the presence of additional hydroxyl groups on the ring. nih.gov

Furthermore, the amino groups themselves can be modified. For instance, the primary amine at the 3-position can be selectively acylated or alkylated under controlled conditions. The synthesis of related 3-amino-4-substituted compounds often involves the use of protecting groups to achieve regioselectivity during these transformations. researchgate.netmdpi.comnih.gov

| Modification Type | Synthetic Approach | Potential Substituents | Reference Example |

| Sulfonylation | Electrophilic Aromatic Substitution | -SO₃H, -SO₂NH₂ | 3-Amino-4-(methylamino)benzene-1-sulfonamide bldpharm.com |

| Hydroxylation | Nucleophilic Aromatic Substitution (on a suitable precursor) or use of a substituted starting material | -OH | 3,4-dihydroxy-6-(N-ethylamino) benzamide nih.gov |

| Halogenation | Electrophilic Aromatic Substitution | -Cl, -Br, -I | General electrophilic substitution |

| Nitration | Electrophilic Aromatic Substitution | -NO₂ | General electrophilic substitution |

Variations of the Amide Nitrogen Substituents

The amide functionality of this compound provides a straightforward point for diversification. The hydrogen atoms on the amide nitrogen can be substituted with a wide range of alkyl, aryl, or functionalized groups. These modifications can impact the molecule's conformation and hydrogen bonding capabilities.

A common method for achieving this is the reaction of the corresponding acid chloride with a primary or secondary amine. Alternatively, coupling reactions, often facilitated by reagents like HBTU or TBTU, can be employed to form the amide bond between the benzoic acid precursor and the desired amine. biosynth.com

An example of such a modification is seen in the synthesis of 4-amino-N-[2-(diethylamino)ethyl]benzamide, where the amide nitrogen is substituted with a diethylaminoethyl group. mdpi.comresearchgate.net This introduces a tertiary amine, which can significantly alter the basicity and pharmacokinetic properties of the parent molecule. More complex substituents, such as those containing long alkyl chains or additional amino groups, have also been incorporated, as demonstrated by compounds like N1-[2-((1S)-1-[(3-Aminopropyl)amino]-4-[di(3-amino-propyl)amino]butylcarboxamido)ethyl]-3,4-di[oleyloxy]-benzamide. biosynth.com

| Substituent Type | Synthetic Method | Example Substituent | Reference Compound |

| Alkyl | Acylation of an amine with the corresponding benzoyl chloride or amide coupling | -CH₂CH₂(NEt₂) | 4-amino-N-[2 (diethylamino) ethyl] benzamide mdpi.comresearchgate.net |

| Polyamine | Amide coupling with a polyamine | -CH₂CH₂NH-spermine analogue | N1-[2-((1S)-1-[(3-Aminopropyl)amino]-4-[di(3-amino-propyl)amino]butylcarboxamido)ethyl]-3,4-di[oleyloxy]-benzamide biosynth.com |

| Aryl | Amide coupling with an arylamine | -Phenyl, -Substituted Phenyl | General amide synthesis |

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. By analyzing the frequencies of absorbed or scattered light, one can identify functional groups, determine molecular structure, and understand intermolecular interactions. For 3-Amino-4-(ethylamino)benzamide, these techniques would provide a detailed vibrational fingerprint.

The vibrational spectrum of this compound would be characterized by several key bands corresponding to its primary functional groups: the benzamide (B126) and the amino substituents.

N-H Stretching Vibrations: The primary amine (-NH2), secondary amine (-NH-), and primary amide (-CONH2) groups all feature N-H bonds. Their stretching vibrations are typically observed in the 3500-3200 cm⁻¹ region of the IR and Raman spectra. The primary amine and amide groups are expected to show two distinct bands corresponding to asymmetric and symmetric stretching modes. The secondary amine will typically show a single, weaker band. The precise positions of these bands are sensitive to hydrogen bonding.

Amide Bands: The amide group gives rise to several characteristic vibrational bands:

Amide I: This band, appearing strongly in the IR spectrum between 1700-1630 cm⁻¹, is primarily due to the C=O stretching vibration. Its frequency is a sensitive indicator of hydrogen bonding strength and local molecular conformation.

Amide II: Found between 1640-1550 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations.

Amide III: This is a more complex vibration involving C-N stretching and N-H bending, typically observed in the 1400-1200 cm⁻¹ range.

Analysis of related molecules, such as 4-amino-N-[2-(diethylamino)ethyl]benzamide, shows the characteristic amide C=O stretch at 1633 cm⁻¹ and N-H stretches in the 3469-3230 cm⁻¹ range mdpi.com. Theoretical studies on similar benzamides help in assigning the specific vibrational frequencies to normal modes within the molecule ias.ac.inresearchgate.netcore.ac.uk.

Table 1: Expected Vibrational Modes for this compound This table is illustrative and based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Contribution |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-CONH₂) | 3400-3180 | N-H Stretch |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500-3300 | N-H Stretch |

| N-H Stretch | Secondary Amine (-NH-) | 3500-3300 | N-H Stretch |

| Amide I | Primary Amide (-CONH₂) | 1700-1630 | C=O Stretch |

| Amide II | Primary Amide (-CONH₂) | 1640-1550 | N-H Bend, C-N Stretch |

| Amide III | Primary Amide (-CONH₂) | 1400-1200 | C-N Stretch, N-H Bend |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3100-3000 | C-H Stretch |

Hydrogen bonds play a critical role in determining the molecular conformation and crystal packing of benzamide derivatives. The presence of multiple hydrogen bond donors (the N-H groups of the amines and amide) and acceptors (the carbonyl oxygen and the nitrogen atoms) in this compound allows for the formation of complex intra- and intermolecular hydrogen bonding networks.

Spectroscopic analysis can reveal these patterns:

Intramolecular Hydrogen Bonding: The proximity of the 3-amino and 4-ethylamino groups to each other and to the benzamide moiety could potentially allow for the formation of intramolecular hydrogen bonds. Such bonds would be indicated by downfield shifts of the participating N-H proton signals in ¹H-NMR spectroscopy and by shifts in the N-H and C=O stretching frequencies in IR spectroscopy ias.ac.innih.gov.

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds are expected to dominate. These interactions, such as the formation of centrosymmetric dimers via N-H···O=C bonds, are common in benzamide and sulfonamide structures nih.govresearchgate.net. These strong intermolecular forces typically cause a broadening and shifting of the N-H and C=O stretching bands to lower wavenumbers in the IR spectrum compared to their gas-phase or dilute solution values.

X-ray Diffraction (XRD) Crystallography

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

To perform this analysis, a high-quality single crystal of this compound would be required. The diffraction pattern produced by irradiating the crystal with X-rays would be analyzed to generate an electron density map, from which the precise position of each atom in the molecule can be determined.

This analysis would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Planarity: Confirmation of the planarity of the benzene ring and the amide group.

While no structure exists for the target molecule, studies on related compounds like N-(benzylaminothiocarbonyl)benzamide reveal detailed conformational data, such as the formation of specific intramolecular hydrogen bonds that stabilize the conformation researchgate.net.

Beyond the structure of a single molecule, XRD reveals how molecules are arranged within the crystal lattice. This is crucial for understanding the solid-state properties of the compound. The analysis would identify all significant intermolecular interactions, including:

Hydrogen Bonds: The precise geometry (donor-acceptor distances and angles) of the intermolecular hydrogen bonds connecting adjacent molecules would be mapped out. As seen in other benzoyl derivatives, these often form dimers or infinite chains researchgate.net.

π-π Stacking: Interactions between the aromatic rings of neighboring molecules.

Hirshfeld surface analysis is a modern computational tool often used alongside XRD data to visualize and quantify these intermolecular contacts nih.gov.

Chromatographic Methods for Purification and Analytical Assessment

Chromatography is essential for separating this compound from reaction byproducts and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC would likely be used to monitor the progress of the synthesis of the compound. It is a rapid and cost-effective technique for qualitatively assessing the presence of starting materials, intermediates, and the final product in a reaction mixture nih.gov. A suitable solvent system (mobile phase) and stationary phase (e.g., silica gel) would be developed to achieve clear separation.

Column Chromatography: For purification on a larger scale, column chromatography, using a stationary phase like silica gel or alumina, would be employed. The compound would be loaded onto the column and eluted with a solvent system optimized by TLC, allowing for the isolation of pure this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the final analytical assessment of purity. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol (B129727), would be developed. The purity of the compound would be determined by integrating the area of its corresponding peak in the chromatogram, typically with detection by UV-Vis spectroscopy at a wavelength where the aromatic system strongly absorbs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of aromatic amines and their derivatives, offering high resolution and sensitivity for both qualitative and quantitative assessment. The separation of this compound is typically achieved using reversed-phase chromatography, which involves a non-polar stationary phase and a polar mobile phase.

The chromatographic behavior of this compound is influenced by several factors, including the mobile phase composition, pH, and the type of stationary phase. For structurally similar aromatic amines, C18 columns are widely used as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.

Due to the presence of basic amino groups in the molecule, the pH of the aqueous component of the mobile phase plays a critical role in achieving symmetrical peak shapes and reproducible retention times. Acidic modifiers, such as formic acid or trifluoroacetic acid, are commonly added to the mobile phase to protonate the amino functionalities. This protonation minimizes undesirable interactions with residual silanol groups on the silica-based stationary phase, thereby preventing peak tailing and improving chromatographic resolution.

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while maintaining good separation from any impurities. Detection is typically performed using a UV detector, as the aromatic ring and amide functionality in this compound confer significant UV absorbance.

Interactive Data Table: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |

| Column Dimensions | 4.6 mm x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes (This is an estimated value and requires experimental verification) |

Note: The parameters provided in this table are illustrative for a compound of this class and would necessitate optimization for the specific analysis of this compound.

Column Chromatography Techniques

Column chromatography is an indispensable method for the preparative purification of this compound, allowing for the separation of the target compound from starting materials, by-products, and other impurities on a larger scale than HPLC.

For the purification of aromatic amines like this compound, normal-phase column chromatography using silica gel as the stationary phase is a common and effective technique. The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system with an appropriate polarity is selected to ensure that the compound of interest and its impurities have different affinities for the stationary phase, leading to differential migration down the column.

Typically, a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate or dichloromethane, is used as the eluent. The polarity of the mobile phase can be gradually increased (gradient elution) to first elute less polar impurities, followed by the desired compound, and finally, more polar impurities.

The basic nature of the amino groups in this compound can lead to strong interactions with the acidic silanol groups of the silica gel, potentially causing streaking or irreversible adsorption on the column. To mitigate these effects, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849) solution, is often added to the eluent system. This competing base neutralizes the acidic sites on the silica gel, resulting in improved peak shape and better recovery of the amine-containing compound.

Interactive Data Table: Representative Column Chromatography Conditions for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase System | Hexane / Ethyl Acetate with 0.5% Triethylamine |

| Elution Method | Gradient elution, starting with 10% Ethyl Acetate in Hexane and gradually increasing to 50% Ethyl Acetate. |

| Sample Loading | The crude product is typically dissolved in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane and then adsorbed onto a small amount of silica gel before being loaded onto the column. |

| Fraction Collection | Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. |

Note: The conditions outlined in this table are representative for the purification of similar aromatic amines and would require optimization for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to model molecular behavior from first principles. These methods are instrumental in predicting properties that can be challenging or costly to measure experimentally.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For 3-Amino-4-(ethylamino)benzamide, a DFT approach, commonly using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or 6-311++G**, would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The resulting optimized geometry provides a crucial foundation for all other computational analyses, ensuring that subsequent property predictions are based on the most realistic molecular conformation.

Due to the lack of specific studies on this compound, a data table of its optimized geometrical parameters cannot be presented. However, such a table would typically list the precise lengths of all carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-hydrogen bonds, as well as the angles between these bonds, providing a detailed structural blueprint of the molecule.

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity (tendency to attack electron-deficient species). Conversely, the LUMO's energy relates to the electron affinity and electrophilicity (tendency to accept electrons).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and chemically reactive. For this compound, the presence of electron-donating amino groups would be expected to raise the energy of the HOMO, likely resulting in a relatively small HOMO-LUMO gap and suggesting a chemically reactive nature.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability. The amino and ethylamino groups would contribute significantly to the HOMO. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. The benzamide (B126) ring and carbonyl group would influence the LUMO. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Note: Specific energy values are not provided as they are unavailable in the reviewed literature.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution across a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors are used to denote various potential values: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral or near-zero potential areas.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups due to their high electronegativity and lone pairs of electrons. These would be the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential (blue), marking them as sites for nucleophilic interactions.

From the calculated HOMO and LUMO energies, a suite of global reactivity descriptors can be derived to quantify a molecule's chemical behavior. These descriptors provide a more nuanced understanding of reactivity than FMO analysis alone. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ). A hard molecule has a large HOMO-LUMO gap.

Chemical Softness (S): The inverse of hardness (1/η). A soft molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (χ²/2η).

The amino groups on the benzene (B151609) ring of this compound would enhance its nucleophilic character. The calculation of these descriptors would provide quantitative data to compare its reactivity with other compounds.

DFT calculations are highly effective at predicting spectroscopic properties. The theoretical vibrational frequencies (corresponding to FT-IR and Raman spectra) can be calculated to help assign experimental spectral bands to specific molecular motions, such as the stretching and bending of C=O, N-H, and C-N bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). Comparing calculated shifts with experimental data helps in the structural elucidation of the molecule. For this compound, these calculations would predict the specific resonance frequencies for each unique hydrogen and carbon atom, aiding in the interpretation of its NMR spectra.

| Spectroscopic Parameter | Computational Method | Information Gained for this compound |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Assignment of IR and Raman peaks to specific bond stretches and bends (e.g., C=O stretch, N-H bends). |

| NMR Chemical Shifts | GIAO-DFT | Prediction of ¹H and ¹³C chemical shifts to aid in structural confirmation and assignment of experimental spectra. |

Note: Specific frequency (cm⁻¹) and chemical shift (ppm) values are not provided as they are unavailable in the reviewed literature.

Molecules with significant charge separation and delocalized π-electron systems, like many benzamide derivatives, are of interest for applications in non-linear optics (NLO). NLO materials can alter the properties of light passing through them, which is crucial for technologies like frequency conversion and optical switching. Computational chemistry can predict a molecule's NLO potential by calculating its polarizability (α) and, more importantly, its first-order hyperpolarizability (β).

A large β value suggests a strong NLO response. For this compound, the combination of the electron-donating amino groups and the electron-withdrawing benzamide moiety creates an intramolecular charge-transfer system, which is a key feature for high hyperpolarizability. Calculations would quantify this potential, indicating whether the compound is a promising candidate for development as an NLO material.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations would provide deep insights into its structural flexibility, conformational preferences, and interactions with its environment. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve.

The dynamic nature of this compound is dictated by the rotational freedom around its single bonds, particularly within the ethylamino and benzamide groups. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the transition pathways between them.

In a typical simulation, the molecule would be placed in a simulated environment (e.g., a vacuum or a solvent box), and its movements would be tracked over nanoseconds or longer. Analysis of the simulation trajectory would reveal:

Rotameric States: The preferred orientations (rotamers) of the ethyl group and the amide group.

Dihedral Angle Distributions: The probability of finding specific torsions, which helps in understanding the flexibility of the molecule.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonds to form between the amino groups and the amide moiety, which can significantly influence the molecule's preferred shape.

This analysis provides a detailed picture of the molecule's intrinsic flexibility and the predominant shapes it adopts under thermal fluctuations.

The behavior of this compound is heavily influenced by its surroundings, especially in a biological context where water is the primary solvent. MD simulations explicitly model the interactions between the solute (the benzamide derivative) and solvent molecules.

By solvating the compound in a box of water molecules (e.g., TIP3P or SPC/E models), simulations can elucidate:

Solvation Shell Structure: How water molecules arrange themselves around the hydrophilic (amino, amide) and relatively hydrophobic (benzene ring) parts of the molecule.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the compound's hydrogen bond donors/acceptors and the surrounding water. This is critical for understanding its solubility and partitioning behavior.

Environmental Effects on Conformation: How the solvent environment shifts the conformational equilibrium compared to the gas phase. For instance, polar solvents might stabilize conformations with a larger dipole moment.

Studies on similar molecules, such as benzamide and 4-aminobenzamide (B1265587), have used thermodynamic models to correlate solubility with temperature in various solvents, demonstrating the importance of solute-solvent interactions. nih.gov These experimental findings can be complemented by MD simulations to understand the molecular basis of such observations.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. For this compound, docking studies would be essential to hypothesize its potential biological targets and understand the structural basis of its activity.

The first step in a docking study is to identify a potential protein target. Benzamide derivatives are known to interact with a variety of enzymes and receptors. Assuming a hypothetical target, such as a protein kinase, docking algorithms would systematically sample a vast number of orientations and conformations of this compound within the protein's binding site.

Each potential binding pose is evaluated using a scoring function, which estimates the binding free energy. The result is a ranked list of poses, with the top-ranked pose representing the most likely binding mode. The scoring function considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative prediction of how strongly the ligand binds to the target.

Illustrative Data from a Hypothetical Docking Study

The following table shows an example of data that would be generated from a docking study of this compound against a hypothetical protein target.

| Parameter | Predicted Value |

| Target Protein | Hypothetical Kinase XYZ |

| Binding Site | ATP-binding pocket |

| Predicted Binding Energy (kcal/mol) | -8.5 |

| Estimated Inhibition Constant (Ki) | 1.2 µM |

| Number of Hydrogen Bonds | 3 |

This table is for illustrative purposes only and does not represent real experimental data.

Beyond a simple energy score, the most valuable output of a docking study is the detailed 3D model of the ligand-protein complex. This model allows for the precise identification of the key amino acid residues in the protein's active site that interact with the ligand.

For this compound, analysis of the top-ranked docking pose would reveal:

Hydrogen Bond Interactions: Which amino acid residues act as donors or acceptors to form hydrogen bonds with the ligand's amino and amide groups. For example, the amide group might interact with backbone atoms in the hinge region of a kinase.

Hydrophobic Interactions: How the benzene ring fits into hydrophobic pockets lined by nonpolar residues like Leucine, Isoleucine, or Valine.

Electrostatic Interactions: Favorable contacts between the partial charges on the ligand and charged or polar residues in the binding site.

Research on related benzamide-based kinase inhibitors has shown that such specific interactions are crucial for potent inhibition.

Example of Key Interacting Residues

This table illustrates the type of interactions that a docking study might predict for this compound in a protein binding pocket.

| Ligand Moiety | Interacting Protein Residue | Interaction Type |

| Amide NH₂ | Glutamic Acid (Glu-85) | Hydrogen Bond |

| Amide C=O | Valine (Val-15) (Backbone NH) | Hydrogen Bond |

| 3-Amino Group (NH₂) | Aspartic Acid (Asp-145) | Hydrogen Bond / Salt Bridge |

| Benzene Ring | Leucine (Leu-75), Phenylalanine (Phe-80) | Hydrophobic (π-π stacking) |

| Ethylamino Group | Isoleucine (Ile-14) | Hydrophobic |

This table is for illustrative purposes only and does not represent real experimental data.

Specificity is a critical aspect of drug design, ensuring that a molecule interacts strongly with its intended target while avoiding off-target interactions. Docking studies can help rationalize the specificity of a ligand by comparing its binding to different targets.

By docking this compound into the binding sites of various related proteins (e.g., different members of the kinase family), researchers could analyze differences in binding scores and interaction patterns. Specificity might arise from:

Shape Complementarity: The ligand may fit snugly into the active site of one protein but clash sterically with residues in the active site of another.

Unique Residues: The presence of a specific amino acid in the target's active site that can form a uniquely favorable interaction with the ligand. For example, the ethylamino group might confer specificity if it fits into a small hydrophobic pocket that is absent in other related proteins.

This comparative analysis allows for the rational design of more selective analogues by modifying the ligand's structure to enhance interactions with the desired target while disrupting interactions with off-targets.

In Silico Physicochemical Property Prediction

This section was slated to provide an analysis of the compound's theoretical properties based on its molecular structure.

Molecular Descriptors (e.g., Lipinski's Rules of Five for theoretical compound assessment)

An evaluation based on Lipinski's Rules of Five requires specific calculated values for molecular weight, the logarithm of the partition coefficient (logP), and counts of hydrogen bond donors and acceptors. Generating this data is contingent on having a correct SMILES string to input into predictive modeling software.

Protonation State Analysis

Understanding the protonation state of this compound across a range of pH values depends on predicting the acid dissociation constants (pKa) of its ionizable groups—specifically the 3-amino and 4-ethylamino groups. This analysis is fundamental to understanding the molecule's charge and potential interactions in different chemical environments. Like the molecular descriptors, accurate pKa prediction is not possible without a confirmed chemical structure.

Further research to establish and publish a verified structure for this compound is required before a thorough computational investigation can be undertaken.

Investigation of Molecular Interactions and Biological Mechanisms Non Human and in Vitro Focus

Target Identification and Binding Affinities (e.g., Receptor-Ligand Interactions, Enzyme Inhibition Kinetics)

While direct binding data for 3-Amino-4-(ethylamino)benzamide is not extensively documented, research on the broader class of substituted benzamides (SBAs) provides significant insights into its potential molecular targets. Studies on D2-like dopamine (B1211576) receptors have shown that the nature and position of substituents on the benzamide (B126) ring are critical for binding affinity. For instance, research on the D4 dopamine receptor revealed that substituting a key threonine residue (Thr7.39) with alanine (B10760859) specifically enhanced the binding affinity for SBAs that possess polar substituents at the 4- (para) and/or 5- (meta) positions of the benzamide ring. This suggests that the 4-ethylamino group of this compound could play a crucial role in mediating interactions within the binding pockets of such receptors.

Furthermore, investigations into agonists for the orphan G protein-coupled receptor 52 (GPR52) have demonstrated the importance of the benzamide scaffold's flexibility. In one study, opening a rigid indoline (B122111) ring to create a more flexible 3-aminobenzamide (B1265367) structure led to a significant increase in efficacy for G protein-mediated cAMP signaling, although with a modest decrease in potency. This highlights that the core benzamide structure, as seen in this compound, is a key element for functional activity at certain GPCRs. The specific binding kinetics (Kᵢ, K₋, etc.) for this compound remain to be determined through direct experimental evaluation.

Modulation of Specific Non-Human Cellular Processes

The benzamide moiety is a constituent of numerous compounds investigated for their antiproliferative properties. For example, a series of novel 2-amino-1,4-naphthoquinone-benzamides demonstrated potent cytotoxic activity against several human cancer cell lines. All synthesized compounds in that study were found to be more potent than the standard chemotherapeutic agent cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. The most active compounds induced apoptosis, leading to cell death.

Table 1: Cytotoxic Activity of Representative 2-Amino-1,4-naphthoquinone-benzamide Derivatives This table presents data for related benzamide compounds to illustrate the potential of the chemical class, not for this compound itself.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Cisplatin (Control) | MDA-MB-231 | 31.5 | |

| Derivative 5e (aniline) | MDA-MB-231 | 0.4 | |

| Derivative 5l (3-nitroaniline) | MDA-MB-231 | 0.4 | |

| Derivative 5e (aniline) | HT-29 | 0.7 |

Although these molecules are structurally more complex than this compound, the findings underscore the potential of the benzamide scaffold as a platform for developing effective anticancer agents. Direct testing of this compound is necessary to ascertain its specific effects on cancer cell proliferation and viability.

The benzamide scaffold is a well-established pharmacophore for the inhibition of cholinesterase enzymes, which are key targets in neurodegenerative diseases like Alzheimer's. Research into a series of benzamide and picolinamide (B142947) derivatives has shown that structural modifications significantly influence inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One structure-activity relationship study revealed that picolinamide derivatives were generally more potent than the corresponding benzamide derivatives. Among the tested benzamides, inhibitory potency was influenced by the position of the side chain.

Kinetic studies on related inhibitors have shown a mixed-type inhibition mechanism against AChE, indicating that the compounds can bind to both the catalytic active site and the peripheral anionic site of the enzyme.

Table 2: Cholinesterase Inhibitory Activity of Representative Benzamide and Picolinamide Derivatives This table presents data for related compounds to illustrate the potential of the chemical class. Data for this compound is not available.

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| Picolinamide Derivative 7a | 2.49 ± 0.19 | >200 | |

| Benzamide Derivative B4 | 15.42 nM | Not specified | |

| Nicotinamide Derivative N4 | 12.14 nM | Not specified | |

| Tacrine (Reference) | 20.85 nM | 15.66 nM |

Given the 3-amino and 4-ethylamino substitutions, it is plausible that this compound could exhibit inhibitory activity against cholinesterases, though its specific potency and selectivity would need to be confirmed experimentally. No direct studies on the influence of this compound on cyclooxygenase (COX) or 5-lipoxygenase (5-LOX) were identified in the reviewed literature.

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML) and drives oncogenesis through several downstream signaling pathways. Benzamide-containing structures are central to many potent BCR-ABL inhibitors. For example, the potent ATP-based kinase inhibitor AP23464, which contains a benzamide moiety, was shown to effectively ablate the tyrosine phosphorylation of the BCR-ABL protein in CML cell lines. This inhibition of the primary target leads to the downstream blockade of cell cycle progression and the promotion of apoptosis.

The effects of BCR-ABL inhibition cascade to its downstream effectors. The phosphorylation of adaptor proteins like Crkl and transcription factors such as STAT5 is dependent on BCR-ABL activity. Therefore, inhibitors that target BCR-ABL, like the benzamide-containing compound AP23464, effectively prevent the phosphorylation and activation of these downstream targets. While AP23464 is a more complex molecule, its mechanism highlights the potential for simpler benzamide structures to interfere with this critical oncogenic pathway. The specific ability of this compound to modulate BCR-ABL and its associated pathways like STAT5, Crkl, and ERK has not been reported.

The Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G or A3G) is a cytidine (B196190) deaminase that acts as a host restriction factor against retroviruses like HIV-1. The viral infectivity factor (Vif) protein from HIV-1 counteracts A3G by inducing its degradation. Disrupting the A3G-Vif interaction is a therapeutic strategy, and small molecules have been investigated for this purpose. Studies have identified aromatic disulfides and other compounds that can inhibit this protein-protein interaction, restoring the cellular levels of A3G. While some benzamide derivatives have been explored as Vif antagonists, there is no direct evidence in the reviewed literature of this compound interacting with APOBEC3G. No information regarding the interaction of this compound with HANATX was found.

Electrochemical Oxidation Mechanisms and Redox Properties

The electrochemical behavior of aminobenzamides is characterized by the oxidation of the amino groups on the aromatic ring. The general mechanism for the electrochemical oxidation of aromatic amines involves the transfer of electrons from the nitrogen atom's lone pair. For amino-substituted benzamides, this process can lead to the formation of quinonediimine derivatives as the final products of the initial oxidation.

The oxidation potential and specific mechanism can be influenced by factors such as the pH of the medium and the substitution pattern on the aniline (B41778) ring. The presence of both a primary amino group (at position 3) and a secondary amino group (the ethylamino at position 4) in this compound suggests a complex redox behavior. Typically, secondary and tertiary amines are easier to oxidize (i.e., have a lower oxidation potential) than primary amines. The oxidation of the amine can proceed through a one-step or two-step process, often involving the formation of a radical cation intermediate. This radical cation can then undergo further reactions, such as dimerization, before deprotonation. The specific oxidation potential and reaction pathway for this compound would require dedicated electrochemical analysis, such as cyclic voltammetry.

Systematic Modification and Correlation with in vitro or Non-Human in vivo Activity

The systematic modification of the this compound scaffold has been a key strategy in the discovery of novel therapeutic agents. While direct and extensive SAR studies on this compound are not widely published, valuable insights can be drawn from research on structurally related benzamide derivatives. These studies provide a framework for understanding how alterations to the core molecule can impact biological activity, primarily in the contexts of antimicrobial and antiviral research.

For instance, research into N-phenylbenzamide derivatives has demonstrated that modifications at the 3- and 4-positions of the benzamide ring are critical for biological activity. A study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, a compound structurally similar to this compound, revealed its potential as an anti-HBV agent. nih.gov The synthesis of this analog involved the alkylation of 3-amino-4-methoxybenzoic acid, followed by condensation with 4-chloroaniline. nih.gov This synthetic route highlights the feasibility of introducing various substituents at the 3-amino and 4-positions to explore their impact on bioactivity.

In a non-human in vivo model using DHBV-infected ducks, this related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, demonstrated significant antiviral activity. nih.gov This suggests that the 3-amino and 4-alkoxy/alkylamino substitution pattern is a promising pharmacophore for antiviral drug design.

Furthermore, broader studies on benzamide derivatives have shown that the introduction of different functional groups can lead to a wide range of biological activities. For example, the synthesis of novel 4-aminobenzamide (B1265587) derivatives linked to triazole and pyrazoline moieties has yielded compounds with notable antimicrobial activity. rasayanjournal.co.in In these studies, modifications were typically introduced by converting the 4-amino group of a benzamide precursor into a triazole, which then served as a linker for other heterocyclic systems. rasayanjournal.co.in The resulting compounds were evaluated for their in vitro antimicrobial effects against various bacterial strains. rasayanjournal.co.in

The table below summarizes the in vitro activity of some representative benzamide derivatives, illustrating the impact of structural modifications on their biological effects. It is important to note that these are analogous compounds, and the data provides an inferential basis for the potential SAR of this compound.

| Compound/Analog | Modification from Core Structure | In Vitro/Non-Human In Vivo Activity | Reference |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Methylamino at C3, Methoxy at C4, N-(4-chlorophenyl) amide | Anti-HBV activity in HepG2.2.15 cells (IC50: 1.99 µM) and in DHBV-infected ducks. | nih.gov |

| 4-Aminobenzamide-triazole-pyrazoline hybrids | 4-amino group derivatized to a triazole-linked pyrazoline | Good antibacterial activity against various strains. | rasayanjournal.co.in |

| 3-Amino-4-hydroxybenzenesulfonamide (B74053) derivatives | Sulfonamide group instead of carboxamide, various substitutions on the amino group | Inhibition of carbonic anhydrase isoforms. | nih.gov |

These examples from related benzamide series underscore the principle that systematic modification is a powerful tool for optimizing biological activity. The variation of substituents on the aromatic ring and at the amide nitrogen can profoundly influence the compound's interaction with biological targets.

Influence of Substituent Position and Electronic Properties on Activity

The position and electronic properties of substituents on the benzamide ring are critical determinants of biological activity. While specific data for this compound is limited, general principles from medicinal chemistry and studies on related molecules provide a strong foundation for understanding these influences.

The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the electron density distribution within the molecule. This, in turn, affects the molecule's ability to interact with biological targets through mechanisms such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

In the case of this compound, the two amino groups at the C3 and C4 positions are electron-donating groups. These groups increase the electron density of the benzene (B151609) ring, which can influence its reactivity and binding affinity. The ethyl group on the C4-amino substituent adds a degree of lipophilicity, which can impact cell membrane permeability and interaction with hydrophobic pockets in target proteins.

Studies on other substituted benzamides have provided concrete examples of the importance of substituent effects. For instance, in a series of N-substituted benzamides evaluated for antimicrobial activity, the presence of specific substituents on the N-phenyl ring was found to be crucial for potency. nanobioletters.com

The electronic properties of substituents can be quantified using parameters such as the Hammett constant (σ), which describes the electron-donating or electron-withdrawing ability of a substituent. While a quantitative structure-activity relationship (QSAR) study for this compound has not been reported, such studies on related series of compounds often reveal a correlation between electronic parameters and biological activity.

The table below provides a hypothetical framework, based on general principles, for how different types of substituents might influence the activity of a 3,4-diaminobenzamide (B1628765) scaffold.

| Substituent Position | Type of Substituent (Electronic Effect) | Predicted Influence on Biological Activity |

| C5 or C6 on the Benzene Ring | Electron-withdrawing (e.g., -NO2, -CF3) | May alter the pKa of the amino groups, potentially affecting target binding. Could introduce new interaction points (e.g., hydrogen bond acceptors). |

| C5 or C6 on the Benzene Ring | Electron-donating (e.g., -OCH3, -CH3) | May enhance the electron density of the ring system, potentially modulating binding affinity. |

| On the Amide Nitrogen | Bulky alkyl or aryl groups | Could introduce steric hindrance, affecting binding to the target. May enhance hydrophobic interactions. |

| On the 3- or 4-Amino Groups | Acylation or Alkylation | Would change the electronic and steric properties significantly, likely altering the binding mode and biological activity. |

Advanced Research Applications and Potential As Research Probes Non Human

Use as Chemical Probes for Biological Pathway Elucidation

There is no available scientific literature detailing the use of 3-Amino-4-(ethylamino)benzamide as a chemical probe for the elucidation of biological pathways. Its potential to interact with specific biological targets or modulate cellular processes has not been documented in published research.

Application in in vitro Assays and Cell-Based Models

No studies have been published that describe the application of this compound in in vitro assays or cell-based models. Consequently, there is no data regarding its effects on specific cell lines, such as cancer cells, or its utility in specialized assays like viral pseudotype neutralization assays.

Development as Precursors for Complex Chemical Entities

While the structure of this compound suggests its potential as a synthetic intermediate, there are no available publications that document its use as a precursor for the synthesis of more complex chemical entities.

Investigation in Non-Mammalian or Lower Organism Models

There is no documented research on the investigation of this compound in non-mammalian or lower organism models. Studies involving organisms such as zebrafish or duck models, which are common in developmental biology and toxicology research, have not been reported for this specific compound.

Theoretical Drug Design and Lead Optimization Strategies

No literature is available concerning the use of this compound in theoretical drug design or as a subject of lead optimization strategies. Computational and medicinal chemistry studies focused on this molecule have not been published.

Potential in Material Science: Corrosion Inhibition

There is no information available in the scientific literature regarding the potential application of this compound in material science, specifically concerning its properties as a corrosion inhibitor.

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Catalyst Development

The synthesis of benzamide (B126) derivatives is an active area of research, with efforts focused on improving efficiency and exploring new chemical space. For instance, the synthesis of 4-amino-N-[2-(diethylamino)ethyl]benzamide has been achieved through an ion-associate reaction in deionized water at room temperature, representing a green chemistry approach. mdpi.comnih.gov Other methods involve multi-step reactions starting from precursors like 3-nitro-4-X-benzoic acid or 4-(methylamino)-3-nitrobenzoic acid. google.comgoogle.com The development of novel catalysts could further streamline these processes, potentially leading to higher yields and fewer reaction steps. researchgate.net Research into microwave-assisted synthesis has also shown promise for accelerating the production of related chromeno[2,3-d]pyrimidine derivatives. nih.gov

Advanced Spectroscopic Techniques for Detailed Molecular Understanding

A thorough understanding of the molecular structure and properties of 3-Amino-4-(ethylamino)benzamide and its analogues is crucial for predicting their behavior and designing new applications. Advanced spectroscopic techniques are instrumental in this regard. Techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry are routinely used to characterize these compounds. mdpi.comnih.govmdpi.comrasayanjournal.co.in For example, in the characterization of a 4-amino-N-[2-(diethylamino)ethyl]benzamide complex, 1H NMR identified signals corresponding to specific proton groups, while 13C NMR revealed the resonance peaks of the carbon skeleton. nih.gov Computational methods like Density Functional Theory (DFT) can complement experimental data by providing insights into electronic and geometric properties, vibrational frequencies, and potential intramolecular interactions. mdpi.comias.ac.in

Integration of Multi-Omics Data in Cellular Mechanism Studies (non-human)

To elucidate the biological mechanisms of action of this compound and its derivatives in non-human systems, an integrated multi-omics approach is a powerful strategy. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of cellular responses. nih.gov For instance, multi-omics analysis has been employed to study metabolic disruptions in the cardiac tissues of aging nonhuman primates with type 2 diabetes, revealing significant metabolic perturbations. nih.gov Such approaches could be applied to investigate how benzamide derivatives affect cellular pathways and identify potential biomarkers of their activity. nih.govmanchester.ac.uk This can help in understanding the systemic effects and identifying new therapeutic targets in non-human models. google.com

Exploration of New Non-Human Biological Targets

While some benzamide derivatives are known to interact with specific biological targets, there is vast potential for discovering new applications in non-human systems. For example, derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have been investigated for their binding to carbonic anhydrases. mdpi.comnih.govresearchgate.netnih.gov Other research has explored the use of benzamide derivatives as potential tyrosine kinase inhibitors for anticancer applications in cell lines. nih.gov The structural scaffold of this compound could be modified to target a variety of other biological molecules. For example, related compounds have been explored as factor Xa inhibitors and for their potential in treating amyloid diseases in non-human models. google.comnih.gov

Computational Design of Enhanced Analogues for Specific Research Applications

Computational modeling and in silico screening are invaluable tools for designing novel analogues of this compound with enhanced properties for specific research applications. Molecular docking studies, for instance, can predict the binding affinity of designed compounds to biological targets, guiding the synthesis of the most promising candidates. nih.gov By modifying the functional groups on the benzamide scaffold, it is possible to tune properties like solubility, stability, and biological activity. nih.gov For example, the introduction of fluorine atoms has been shown to increase the binding affinity of some benzamide derivatives. nih.gov This rational design approach can accelerate the discovery of new chemical probes and lead compounds for various research areas. nih.gov

Q & A

Q. What are the key synthetic routes for 3-Amino-4-(ethylamino)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from nitro or chloro precursors. For example, 4-chloro-3-nitrobenzonitrile can undergo nucleophilic substitution with ethylamine to introduce the ethylamino group, followed by reduction of the nitro group to an amine using catalytic hydrogenation or sodium dithionite . Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Temperature control : Reactions often require reflux (e.g., 80–100°C) for 4–6 hours to achieve >90% conversion .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity .

Q. What spectroscopic methods are used to characterize this compound?

- NMR spectroscopy : and NMR confirm the presence of the ethylamino group (δ ~2.5–3.5 ppm for –CH-NH–) and benzamide carbonyl (δ ~165–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 194.1) .

- FT-IR : Peaks at ~3300 cm (N–H stretch) and ~1660 cm (C=O stretch) confirm functional groups .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies suggest potential as a kinase inhibitor, particularly against tyrosine kinases involved in tumorigenesis. Assays include:

- Enzyme inhibition : IC values determined via fluorescence-based kinase activity assays (e.g., using ADP-Glo™ kits) .

- Cell viability : MTT or SRB assays in cancer cell lines (e.g., HCT-116, IC ~5–10 µM) .

Advanced Research Questions

Q. How can conflicting data on synthesis yields be resolved?

Discrepancies often arise from variations in reaction stoichiometry or purification methods. For example:

- Method A (4-ethylamino-3-nitrobenzonitrile reduction): Yields 99% using Pd/C and H, but requires strict anhydrous conditions .

- Method B (direct amidation): Yields 75–80% due to competing side reactions (e.g., hydrolysis of the nitrile group). Resolution : Optimize via DoE (Design of Experiments) to identify critical parameters (e.g., pH, temperature) and validate with HPLC purity checks .

Q. What strategies enhance the compound’s metabolic stability in preclinical studies?

Structural modifications include:

- Trifluoromethyl substitution : Increases lipophilicity and resistance to oxidative metabolism (e.g., replacing ethylamino with CF-substituted groups) .

- Prodrug design : Masking the amine as a tert-butyl carbamate improves oral bioavailability . Assessment : Use in vitro liver microsome assays (e.g., human CYP450 isoforms) and pharmacokinetic profiling in rodent models .

Q. How do computational models aid in understanding structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to kinase targets (e.g., EGFR). Key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.